molecular formula C10H8BrFN2 B13674743 2-(3-bromo-5-fluorophenyl)-5-methyl-1H-imidazole

2-(3-bromo-5-fluorophenyl)-5-methyl-1H-imidazole

Cat. No.: B13674743
M. Wt: 255.09 g/mol
InChI Key: PZEJNOCIJODFME-UHFFFAOYSA-N
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Description

2-(3-bromo-5-fluorophenyl)-5-methyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. This particular compound is characterized by the presence of bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-5-fluorophenyl)-5-methyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-fluoroaniline and 2-methylimidazole.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-5-fluorophenyl)-5-methyl-1H-imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted imidazole derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

Scientific Research Applications

2-(3-bromo-5-fluorophenyl)-5-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(3-bromo-5-fluorophenyl)-5-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluorophenylacetic acid
  • 3-Bromo-5-fluorophenol
  • (3-Bromo-5-fluorophenyl)methanol

Uniqueness

2-(3-bromo-5-fluorophenyl)-5-methyl-1H-imidazole is unique due to its imidazole core structure combined with the specific substitution pattern on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8BrFN2

Molecular Weight

255.09 g/mol

IUPAC Name

2-(3-bromo-5-fluorophenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C10H8BrFN2/c1-6-5-13-10(14-6)7-2-8(11)4-9(12)3-7/h2-5H,1H3,(H,13,14)

InChI Key

PZEJNOCIJODFME-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC(=CC(=C2)Br)F

Origin of Product

United States

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